N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide
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Overview
Description
N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide is an organic compound with the molecular formula C11H12BrClFNO This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide typically involves the amidation reaction. One common method involves the reaction of 3-bromo-2-chloro-5-fluoroaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups present in the compound.
Scientific Research Applications
N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-chloro-5-fluorobenzene: Shares a similar halogenated phenyl structure but lacks the pivalamide group.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a pivalamide group, leading to different chemical properties and applications.
Uniqueness
N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide is unique due to the combination of halogen atoms and the pivalamide group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrClFNO |
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Molecular Weight |
308.57 g/mol |
IUPAC Name |
N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12BrClFNO/c1-11(2,3)10(16)15-8-5-6(14)4-7(12)9(8)13/h4-5H,1-3H3,(H,15,16) |
InChI Key |
GCNVINNLQABHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC(=C1)F)Br)Cl |
Origin of Product |
United States |
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